![molecular formula C20H17N5O2 B2563867 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 899966-78-0](/img/structure/B2563867.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves reactions with amidines . For instance, the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate gave 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes) which could be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the current literature .Aplicaciones Científicas De Investigación
Anticancer Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines, the core structure of the compound , have shown significant promise as kinase inhibitors in cancer treatment. These compounds can mimic ATP’s adenine ring, allowing them to bind to kinase active sites and inhibit their activity. This inhibition can lead to the suppression of oncogenic pathways, potentially treating cancers characterized by mutations in these pathways .
mTOR Signaling Pathway Inhibition
Mutations in the mTOR signaling pathway are implicated in the growth and development of cancer cells. Pyrazolo[3,4-d]pyrimidines have been used to develop mTOR inhibitors, which can selectively inhibit mTORC1. This leads to a reduction in cancer cell proliferation and could be a valuable approach in cancer therapy .
Development of BTK Inhibitors
The compound’s scaffold is structurally similar to ibrutinib, a BTK inhibitor approved for treating B-cell cancers. By focusing on chemical modifications, researchers can direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to target multiple oncogenic kinases, including BTK .
Synthesis of Thio-Substituted Derivatives
The compound can undergo chemical reactions to produce thio-substituted derivatives. These derivatives have potential applications in the synthesis of novel organic molecules, which could be explored for various pharmacological properties .
Tumour-Selective Toxicity
Research into pyrazolo[3,4-d]pyrimidines includes the design and synthesis of derivatives that exhibit selective toxicity towards tumor cells. This selectivity is crucial for developing anticancer drugs that minimize damage to healthy cells .
Privileged Scaffold for Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold is considered privileged in medicinal chemistry due to its versatility and the ability to modulate its pharmacological profile. It serves as a key structure in the development of new therapeutic agents with potential applications across a range of diseases .
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)25-19-17(12-22-25)20(27)24(13-21-19)23-18(26)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPQPCXVGUDHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

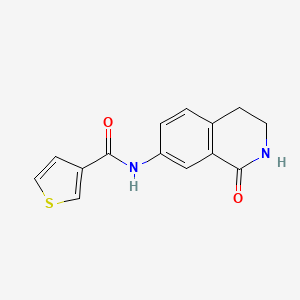

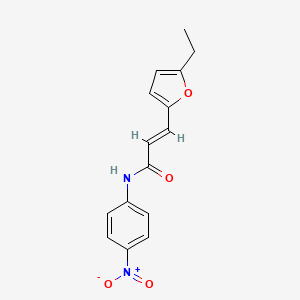
![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
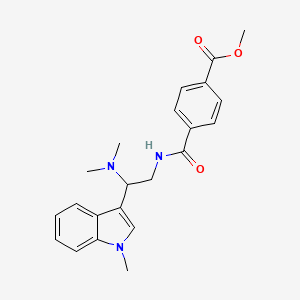
![1-(3-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563795.png)
![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)
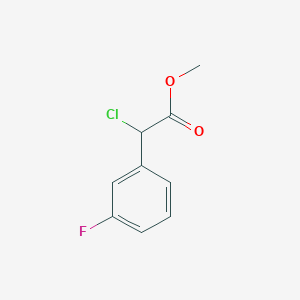
![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)
![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)
![1-[5-Tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole](/img/structure/B2563803.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2563804.png)
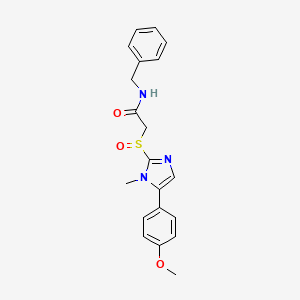
![5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563807.png)